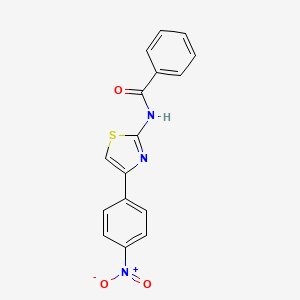
(E)-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C16H11N3O3S and its molecular weight is 325.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antifungal Activity
- Synthesis and Antifungal Activity : This compound has been studied for its antifungal properties. Compounds with similar structures were found to exhibit low to moderate antifungal activity when assayed in vitro (Saeed et al., 2008).
Antimicrobial Activity
- Thiazole Derivatives as Antimicrobial Agents : Derivatives of thiazole, which is a component of the compound , have been reported to possess antimicrobial properties including activity against various bacterial and fungal species (Chawla, 2016).
Microwave Promoted Synthesis
- Efficient Synthesis Methods : A study has demonstrated the efficient synthesis of similar compounds using microwave irradiation, providing a cleaner, more efficient, and faster method for their production (Saeed, 2009).
Anticancer Properties
- Potential in Cancer Treatment : Research indicates that compounds structurally similar to (E)-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide have been evaluated for anticancer activity, showing promise in inhibiting the growth of various cancer cell lines (Ravinaik et al., 2021).
Anti-HIV Activity
- Anti-HIV Potential : There has been research into the antiviral activity of related compounds against HIV-1 and HIV-2, indicating potential application in HIV treatment (Saeed et al., 2011).
Material Science Applications
- High-refractive-index Polyamides : The incorporation of nitro groups and thiazole rings, key components of the compound, has been used to develop polyamides with high refractive indices, useful in material science (Javadi et al., 2015).
Mécanisme D'action
Target of Action
The primary target of (E)-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide is copper, based on the studies . The compound has been shown to interact with copper, particularly in acidic environments such as hydrochloric acid (HCl) .
Mode of Action
The compound interacts with its target, copper, through a process of adsorption . This interaction results in the formation of a protective layer on the copper surface, which inhibits corrosion . The adsorption process follows Langmuir’s adsorption model, indicating the presence of both physical and chemical adsorption .
Biochemical Pathways
The compound’s ability to inhibit corrosion suggests it may interfere with the electrochemical processes that lead to corrosion .
Pharmacokinetics
Its efficacy as a corrosion inhibitor suggests it has good bioavailability at least in the context of its interaction with copper .
Result of Action
The result of the compound’s action is a significant reduction in corrosion. In studies, the corrosion inhibition efficacy of this compound was found to be about 80% . This suggests that the compound forms a protective layer on the copper surface, effectively preventing the electrochemical processes that lead to corrosion .
Action Environment
The action of this compound is influenced by the environment in which it is used. For example, its efficacy as a corrosion inhibitor is particularly notable in acidic environments such as HCl . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as pH and the presence of other ions in the solution .
Propriétés
IUPAC Name |
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3S/c20-15(12-4-2-1-3-5-12)18-16-17-14(10-23-16)11-6-8-13(9-7-11)19(21)22/h1-10H,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZLGDJIHKHELS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
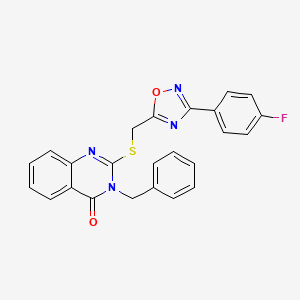

![(E)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B3016637.png)
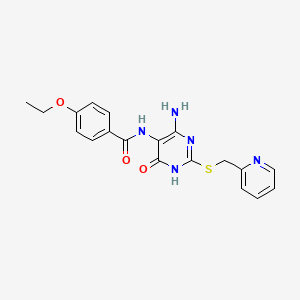
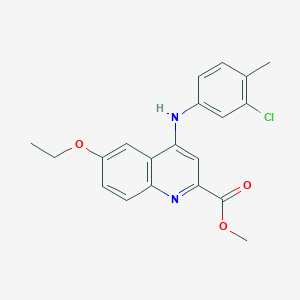

![2-(3,4-dimethoxyphenyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B3016645.png)
![6-Tert-butyl-2-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3016646.png)
![1-Methyl-4-[[5-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]pyridin-2-one](/img/structure/B3016647.png)
![(E)-4-(Dimethylamino)-N-[2-[4-(4-methylpiperazin-1-yl)phenyl]ethyl]but-2-enamide](/img/structure/B3016648.png)

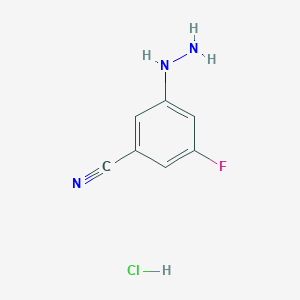
![6-[4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3016654.png)
![(Z)-3-(4-nitrophenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B3016655.png)
